molecular formula C14H18BrNO4 B1332858 (R)-N-Boc-3-Bromo-beta-phenylalanine CAS No. 501015-16-3

(R)-N-Boc-3-Bromo-beta-phenylalanine

Cat. No. B1332858
CAS RN: 501015-16-3
M. Wt: 344.2 g/mol
InChI Key: UTYRIGRZLZNTLR-LLVKDONJSA-N
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Description

(R)-N-Boc-3-Bromo-beta-Phenylalanine, also known as (R)-Boc-Phe-Br, is an organobromine derivative of the amino acid phenylalanine. It is a chiral compound and is used in various scientific applications, including organic synthesis, peptide synthesis, and enzymatic studies. This compound has been studied extensively in recent years due to its unique properties, which makes it an attractive option for a variety of laboratory experiments.

Scientific Research Applications

  • Synthesis Applications :

    • (R)-N-Boc-3-Bromo-beta-phenylalanine has been used in the synthesis of various compounds. For example, Crich and Banerjee (2007) demonstrated its use in native chemical ligation at phenylalanine for the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).
    • In peptide science, this amino acid derivative has been employed for preparing protected 2-pyrrolylalanine, an electron-rich arylalanine analog. Doerr and Lubell (2012) reported its application in making N-acetyl-pyrrolylalaninyl-proline N''-methylamide, highlighting its utility in understanding peptide behavior and conformations (Doerr & Lubell, 2012).
  • Molecular Imprinting and Binding Affinities :

    • Spivak and Shea (1999) explored the use of t-BOC-phenylalanine, closely related to this compound, in molecular imprinting. They assessed the binding and specificity of carboxylic acids using t-BOC-phenylalanine as a template, which indicates its potential in selective binding and recognition applications (Spivak & Shea, 1999).
  • Radioiodination and Peptide Synthesis :

    • Wilbur et al. (1993) investigated the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, which could be radioiodinated and used directly in peptide synthesis. This research underscores its relevance in creating radiolabeled phenylalanine derivatives for advanced peptide synthesis techniques (Wilbur et al., 1993).
  • Pharmacological Research :

    • In the field of pharmacology, N-Boc-protected derivatives of phenylalanine, like this compound, have been used in the synthesis of various pharmacologically active compounds. Mann et al. (2021) reported a racemization-free synthesis approach for Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers, showcasing the compound's utility in antimycobacterial drug development (Mann et al., 2021).
  • Biological Activity Studies :

    • The biological activity of N-Boc-protected phenylalanine derivatives has been a subject of study. Lemke et al. (2009) synthesized NHC gold amino acid and peptide conjugates using N-phenylalanine-substituted NHC silver complex, which included N-Boc-protected phenylalanine. These conjugates showed significant anti-tumor activity in various cancer cell lines, highlighting the biomedical research potential of such derivatives (Lemke et al., 2009).

properties

IUPAC Name

(3R)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYRIGRZLZNTLR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375872
Record name (R)-N-Boc-3-Bromo-beta-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501015-16-3
Record name (R)-N-Boc-3-Bromo-beta-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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